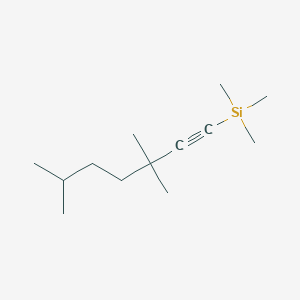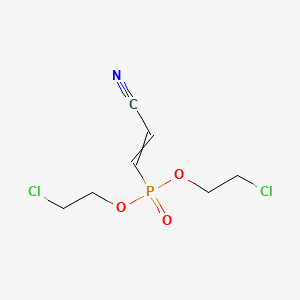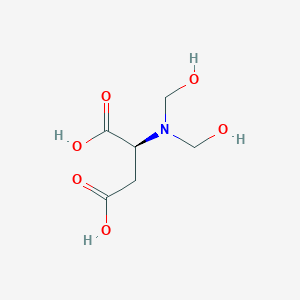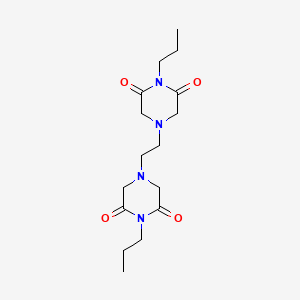
2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- is a heterocyclic compound that features a thiopyran ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiopyran derivatives with benzoyl chloride and phenylhydrazine under acidic conditions can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: Similar in structure but lacks the sulfur atom.
2H-Chromene: Contains an oxygen atom instead of sulfur.
Benzopyran: Another related compound with a fused benzene ring.
Uniqueness
2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
61350-72-9 |
|---|---|
Molecular Formula |
C18H12O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-benzoyl-6-hydroxy-2-phenylthiopyran-4-one |
InChI |
InChI=1S/C18H12O3S/c19-14-11-15(20)22-18(13-9-5-2-6-10-13)16(14)17(21)12-7-3-1-4-8-12/h1-11,20H |
InChI Key |
UEBOOWMOYPTVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C=C(S2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)


silane](/img/structure/B14587246.png)



![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)

![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)


